molecular formula C11H11N3 B2816343 N-(pyridin-3-ylmethyl)pyridin-4-amine CAS No. 880878-31-9

N-(pyridin-3-ylmethyl)pyridin-4-amine

Cat. No. B2816343
CAS RN: 880878-31-9
M. Wt: 185.23
InChI Key: VPXKMWXEJMXJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-3-ylmethyl)pyridin-4-amine” is a chemical compound with the CAS Number: 880878-31-9 . It has a molecular weight of 185.23 . The IUPAC name for this compound is N-(3-pyridinylmethyl)-4-pyridinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-8H,9H2,(H,12,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibitory Properties

N-(pyridin-3-ylmethyl)pyridin-4-amine derivatives have been studied for their potential antioxidant properties and acetylcholinesterase inhibitory activity. Compounds such as 4-methoxy-N-(pyridin-4-ylmethyl) aniline and 4-methyl-2(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline have shown significant antioxidant capacity, superior to well-known antioxidants like α-tocopherol. Additionally, N-(pyridin-4-ylmethyl) aniline demonstrated promising acetylcholinesterase inhibitory properties, highlighting the potential for designing and developing new pyridine-based molecules with dual antioxidant and AChE inhibitory capabilities (Vargas Méndez & Kouznetsov, 2015).

Supramolecular Coordination Polymers

Research has explored the assembly of this compound derivatives into supramolecular structures. For instance, helical silver(I) coordination polymers have been constructed using these derivatives, exhibiting distinctive linear coordination geometries and two-dimensional supramolecular networks formed through interactions such as Ag⋯Ag and π–π stacking. These polymers' structural diversity, including pitches of helical chains and various conformational forms, offers insights into the construction of intricate molecular architectures (Zhang et al., 2013).

Luminescent Properties and Metal Complexes

The derivatives of this compound have been incorporated into metal complexes, exhibiting luminescent properties and distinct coordination structures. Studies on complexes involving silver(I), zinc(II), and manganese(II) have showcased the formation of helical chains, layer motifs, and diverse coordination geometries. These complexes' solid-state luminescent properties and thermal stability highlight their potential in applications such as materials science and catalysis (Zhang et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11/h1-8H,9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXKMWXEJMXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.